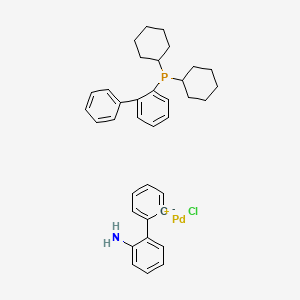
CyJohnPhos Pd G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: CyJohnPhos Pd G2 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organoboron compounds, and various bases. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
CyJohnPhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.
- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.
- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
CyJohnPhos Pd G2 is compared with other similar palladium-based catalysts such as:
- XPhos Pd G2
- CPhos Pd G2
- PCy3 Pd G2
- sSPhos Pd G2
Uniqueness: this compound is unique due to its high stability, reactivity, and selectivity in various cross-coupling reactions. It offers improved performance over its predecessors and other similar catalysts, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C36H41ClNPPd |
|---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
BIIUZNZEVKWCKI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


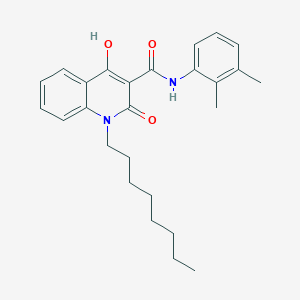
![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
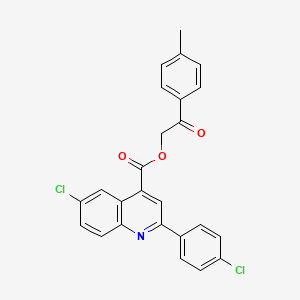
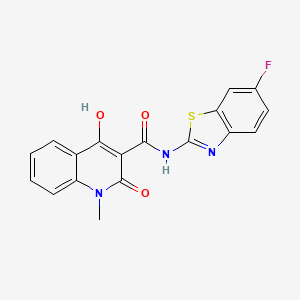
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)


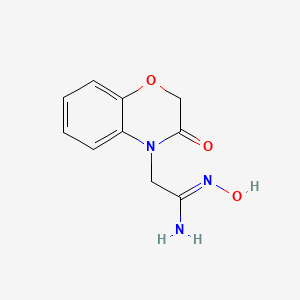

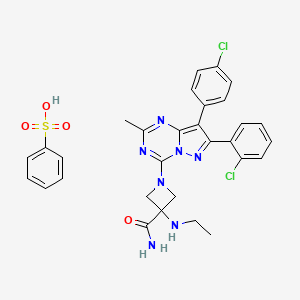
![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)

